molecular formula C14H30N4O B14268094 (1R,2R)-2-(1,4,7,10-Tetraazacyclododecan-1-yl)cyclohexan-1-ol CAS No. 163977-10-4

(1R,2R)-2-(1,4,7,10-Tetraazacyclododecan-1-yl)cyclohexan-1-ol

Cat. No.: B14268094
CAS No.: 163977-10-4
M. Wt: 270.41 g/mol
InChI Key: CKOAICAMEYFWNM-ZIAGYGMSSA-N
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Description

(1R,2R)-2-(1,4,7,10-Tetraazacyclododecan-1-yl)cyclohexan-1-ol is a complex organic compound that features a cyclohexane ring substituted with a hydroxyl group and a tetraazacyclododecane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(1,4,7,10-Tetraazacyclododecan-1-yl)cyclohexan-1-ol typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including hydrogenation of benzene or cycloaddition reactions.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions, such as the Sharpless asymmetric dihydroxylation.

    Attachment of the Tetraazacyclododecane Moiety: This step involves the reaction of the cyclohexanol intermediate with a tetraazacyclododecane derivative under suitable conditions, such as using a coupling reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can undergo reduction reactions to modify the cyclohexane ring or the tetraazacyclododecane moiety.

    Substitution: Various substitution reactions can occur, particularly at the hydroxyl group or the nitrogen atoms of the tetraazacyclododecane moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield cyclohexanone or cyclohexanoic acid.

Scientific Research Applications

Chemistry

    Coordination Chemistry: The tetraazacyclododecane moiety can act as a ligand for metal ions, forming stable complexes with applications in catalysis and materials science.

Biology

    Biological Probes: The compound can be used as a probe to study biological systems, particularly those involving metal ions.

Medicine

    Drug Development: The compound’s unique structure may be explored for potential therapeutic applications, such as metal chelation therapy.

Industry

    Materials Science: The compound can be used in the development of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(1,4,7,10-Tetraazacyclododecan-1-yl)cyclohexan-1-ol involves its interaction with molecular targets such as metal ions. The tetraazacyclododecane moiety can coordinate with metal ions, affecting their reactivity and stability. This interaction can influence various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: A simpler compound with a hydroxyl group on a cyclohexane ring.

    1,4,7,10-Tetraazacyclododecane: A macrocyclic compound with four nitrogen atoms.

Uniqueness

The uniqueness of (1R,2R)-2-(1,4,7,10-Tetraazacyclododecan-1-yl)cyclohexan-1-ol lies in its combination of a cyclohexane ring with a hydroxyl group and a tetraazacyclododecane moiety. This structure provides unique chemical and physical properties, making it valuable for various applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

163977-10-4

Molecular Formula

C14H30N4O

Molecular Weight

270.41 g/mol

IUPAC Name

(1R,2R)-2-(1,4,7,10-tetrazacyclododec-1-yl)cyclohexan-1-ol

InChI

InChI=1S/C14H30N4O/c19-14-4-2-1-3-13(14)18-11-9-16-7-5-15-6-8-17-10-12-18/h13-17,19H,1-12H2/t13-,14-/m1/s1

InChI Key

CKOAICAMEYFWNM-ZIAGYGMSSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N2CCNCCNCCNCC2)O

Canonical SMILES

C1CCC(C(C1)N2CCNCCNCCNCC2)O

Origin of Product

United States

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